
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of both chloro and fluoro substituents on the benzene ring, along with a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride typically involves the chlorination and fluorination of benzimidoyl chloride precursors. One common method includes the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidoyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, while the chloro and fluoro substituents can participate in halogen bonding and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-6-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-4-fluoro-N-hydroxybenZimidoyl chloride
Uniqueness
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C7H4Cl2FNO |
|---|---|
Molekulargewicht |
208.01 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2FNO/c8-6-2-1-4(10)3-5(6)7(9)11-12/h1-3,12H |
InChI-Schlüssel |
XZRPCSYGVRLHST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=NO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


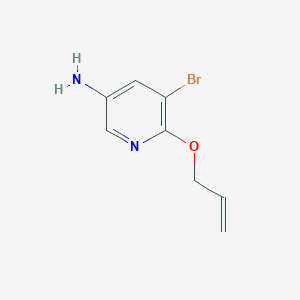
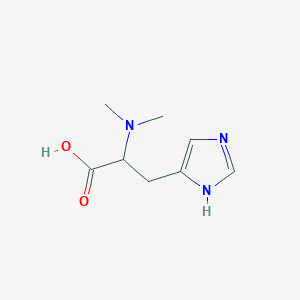
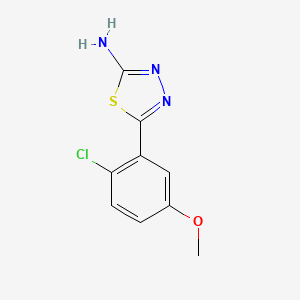
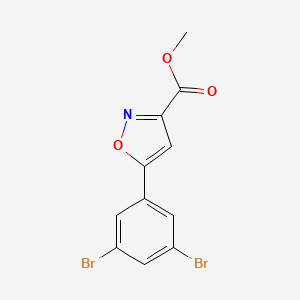
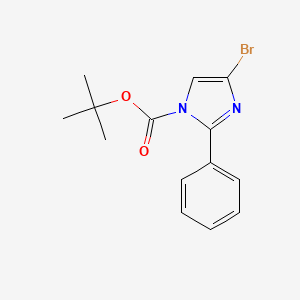





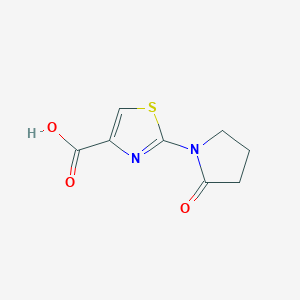
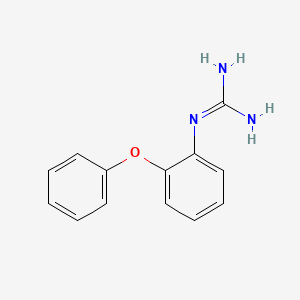
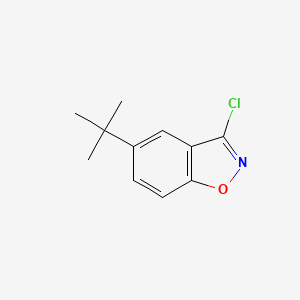
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
